Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate
Description
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate is a heterocyclic compound featuring a six-membered oxygen-containing pyran ring with a ketone group at position 2 and ester groups at positions 4 and 3. Its structure renders it a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The electron-withdrawing ester and ketone groups influence its reactivity, making it suitable for cyclocondensation, nucleophilic substitution, and cross-coupling reactions .
Properties
CAS No. |
101967-99-1 |
|---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
diethyl 6-oxopyran-3,4-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-3-15-10(13)7-5-9(12)17-6-8(7)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
JNTBSWTYKPYYKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC=C1C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-oxo-2H-pyran-4,5-dicarboxylic Acid
This classical approach involves direct esterification of the parent dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is typically performed under reflux, using sulfuric acid or p-toluenesulfonic acid to facilitate ester bond formation.
Reaction Scheme:
$$
\text{2-oxo-2H-pyran-4,5-dicarboxylic acid} + 2 \ \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate} + 2 \ \text{H}_2\text{O}
$$
| Parameter | Value/Condition |
|---|---|
| Acid catalyst | Sulfuric acid (conc.) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction time | 8–12 hours |
| Typical yield | 60–75% |
| Purification | Recrystallization (hexane/toluene) |
Advantages: Straightforward, uses readily available reagents.
Limitations: Requires isolation of the parent acid, moderate yield due to possible side reactions.
Condensation of Ethyl 2-(dimethylamino)methylene-3-oxobutanoate with Diethyl Oxalate
A more efficient and widely adopted method involves the condensation of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride, typically in tetrahydrofuran (THF).
Reaction Scheme:
$$
\text{Ethyl 2-(dimethylamino)methylene-3-oxobutanoate} + \text{Diethyl oxalate} \xrightarrow{\text{NaH, THF}} \text{this compound}
$$
| Parameter | Value/Condition |
|---|---|
| Base | Sodium hydride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to room temp |
| Reaction time | 2–4 hours |
| Typical yield | 80–85% |
| Purification | Extraction, recrystallization (hexane/toluene) |
Advantages: High yield, operational simplicity, avoids the need for the free acid intermediate.
Limitations: Requires careful handling of sodium hydride (reactive base).
Alternative Cyclization Methods
Some literature describes the formation of the pyran ring system via cyclization of acetoacetic ester derivatives with oxalate esters, followed by functional group manipulation (hydrolysis, decarboxylation, re-esterification). These multi-step syntheses are less common due to lower overall yields and increased complexity.
| Parameter | Value/Condition |
|---|---|
| Steps | 3–5 |
| Overall yield | 25–33% |
| Notable intermediates | Comanic acid, isochelidonic acid |
Advantages: Useful for accessing related analogs and derivatives.
Limitations: Lengthy, lower efficiency, more purification steps.
- Comparative Data Table: Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| Esterification of dicarboxylic acid | 2-oxo-2H-pyran-4,5-dicarboxylic acid, EtOH, acid | Reflux, 8–12 h | 60–75 | Recrystallization | Direct, requires acid intermediate |
| Condensation with diethyl oxalate | Ethyl 2-(dimethylamino)methylene-3-oxobutanoate, diethyl oxalate, NaH, THF | 0°C–rt, 2–4 h | 80–85 | Extraction, recrystallization | Most efficient, widely used |
| Cyclization from acetoacetic ester | Acetoacetic ester, oxalate ester, acid/base | Multi-step, variable | 25–33 | Multi-step purification | For analogs, less common for target compound |
- The condensation method (Section 3.2) is currently favored due to its higher yield, operational simplicity, and the ready availability of starting materials.
- The esterification route (Section 3.1) remains valuable for laboratories with access to the free dicarboxylic acid or for small-scale preparations.
- Multi-step cyclization approaches are mainly of historical or academic interest, useful for synthesizing structural analogs or exploring reaction mechanisms.
- All methods benefit from purification by recrystallization, typically using hexane with a small amount of toluene to maximize product purity.
This compound can be efficiently synthesized via several methods, with the condensation of ethyl 2-(dimethylamino)methylene-3-oxobutanoate and diethyl oxalate in the presence of sodium hydride standing out as the method of choice for most research and industrial applications. This approach offers high yield, operational simplicity, and scalability, making it the preferred route in contemporary organic synthesis. Alternative methods are available for specific scenarios or for the synthesis of analogs, but are generally less efficient.
Chemical Reactions Analysis
Selective Monohydrolysis
Under optimized conditions (1.0 equiv TEAB, 1.2 equiv NaOH, 10% H₂O-EtOH, 40°C ), selective monohydrolysis of diethyl 2-oxo-2H-pyran-4,5-dicarboxylate derivatives produces monoesters (20–80% yields) .
| Substrate (R) | Yield (%) |
|---|---|
| 4-Phenyl | 80 |
| 4-(4-Cl-C₆H₄) | 65 |
| 4-(4-MeO-C₆H₄) | 45 |
Complete Hydrolysis
Refluxing with concentrated HCl (1:1) yields comanic acid (3) via decarboxylation of the intermediate diacid (isochelidonic acid) .
Diels-Alder Cycloadditions
The compound participates as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., dialkyl acetylenedicarboxylates), forming functionalized benzene derivatives .
Example :
-
Reaction with dimethyl acetylenedicarboxylate in toluene under reflux produces trimethyl 1,2,4-benzenetricarboxylate (85% yield) .
Key Factors :
-
Electron-deficient dienophiles increase reaction rates due to HOMO-LUMO matching .
-
Steric effects at the 5-position influence regioselectivity .
Nucleophilic Attack
The pyrone ring undergoes nucleophilic ring-opening with hydrazines or hydroxylamine:
-
Hydrazine yields pyrazolylacetic acid hydrazides via intermediate acyl cyanides .
-
Hydroxylamine generates amidoximes selectively at cyano groups .
Piperidine Adduct Formation
Reaction with piperidine in ethanol produces enaminone derivatives (59% yield), demonstrating the compound’s utility in synthesizing heterocycles .
Comparative Reactivity Table
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Monohydrolysis | TEAB/NaOH/H₂O-EtOH, 40°C | Monoester | 20–80 |
| Diels-Alder | Toluene, reflux | Benzene tricarboxylate | 85 |
| Piperidine adduct formation | EtOH, 0°C to −20°C | Enaminone | 59 |
| Comanic acid synthesis | HCl (1:1), reflux | Comanic acid | 47 |
Scientific Research Applications
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-oxo-2H-pyran-4,5-dicarboxylate involves its reactivity as a geminally activated push-pull alkene. The enolate anion formed during reactions plays a crucial role in its chemical behavior, enabling ring-opening and heterocyclization reactions . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Core Heterocyclic Structure and Functional Groups
The compound is compared to analogs with varying heterocyclic cores and substituents (Table 1).
Table 1: Structural and Functional Comparisons
Key Research Findings
- Synthetic Methods : this compound is synthesized via cyclocondensation of 1,5-dicarbonyl precursors, whereas dihydropyridines are typically prepared via Hantzsch reactions .
- Cross-Coupling Utility: Pyridazine dicarboxylates (e.g., Diethyl pyridazine-4,5-dicarboxylate) undergo smooth Sonogashira coupling to form alkynylated derivatives, a reactivity less explored in pyran analogs .
- Biological Activity : Pyran derivatives lack the direct pharmacological activity of dihydropyridines but serve as precursors for bioactive molecules like anticoagulants or anti-inflammatory agents .
Biological Activity
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate (C11H12O6) is a versatile organic compound derived from pyran, characterized by its unique structural features, including two ester groups and a ketone group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
This compound is notable for its functional groups that facilitate various chemical transformations. The presence of the ester and ketone groups allows it to act as an intermediate in organic synthesis, making it valuable in both academic research and industrial applications.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C11H12O6 |
| Functional Groups | Two ester groups, one ketone group |
| Core Structure | Pyran ring |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Analgesic Properties : The compound has been investigated for its pain-relieving effects, indicating a possible role in pain management therapies.
- Enzyme Interaction : this compound serves as a substrate in enzyme-catalyzed reactions. It may inhibit specific enzymes by binding to their active sites, thereby influencing metabolic pathways and biochemical processes .
Study on Enzyme Inhibition
A study focused on the interaction of this compound with various enzymes revealed its potential as an inhibitor of HIV proteases. The compound's structural properties allow it to effectively bind to the active sites of these enzymes, which is crucial for viral replication. The findings suggest that derivatives of this compound could be developed into antiviral agents .
Anti-inflammatory Research
In another study examining the anti-inflammatory properties of this compound, researchers found that it significantly reduced inflammatory markers in vitro. This effect was attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Synthesis and Derivatives
The synthesis of this compound typically involves the esterification of 2-oxo-2H-pyran-4,5-dicarboxylic acid. Various synthetic methods have been explored to optimize yield and efficiency:
- Esterification Method : A common approach involves using diethyl oxalate with suitable catalysts to promote the reaction under controlled conditions.
- Transformation Potential : The compound can be further transformed into various derivatives that retain or enhance its biological activity. For example, modifications at the ester positions can lead to compounds with improved solubility or bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
